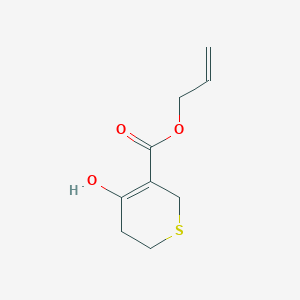










|
REACTION_CXSMILES
|
[Na].C(O)C=C.[S:6]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH:21]=[CH2:22])=[O:18])[CH2:7][CH2:8][C:9]([O:11]CC=C)=O.Cl>O.C(OCC)C>[OH:11][C:9]1[CH2:8][CH2:7][S:6][CH2:15][C:16]=1[C:17]([O:19][CH2:20][CH:21]=[CH2:22])=[O:18] |^1:0|
|


|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
65.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
S(CCC(=O)OCC=C)CCC(=O)OCC=C
|
|
Name
|
|
|
Quantity
|
455 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for two days at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for another day at room temperature
|
|
Type
|
STIRRING
|
|
Details
|
it was stirred until the whole
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
WASH
|
|
Details
|
The obtained organic phase was washed with water (400 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
the drying agent was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(CSCC1)C(=O)OCC=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42.4 g | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |